4-Methylnaphthalen-2-amine

Description

BenchChem offers high-quality 4-Methylnaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylnaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

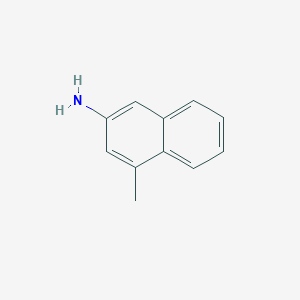

Structure

3D Structure

Properties

IUPAC Name |

4-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRALQDDKKNEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496003 | |

| Record name | 4-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4523-46-0 | |

| Record name | 4-Methyl-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4523-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylnaphthalen-2-amine: Structural Analysis and Molecular Properties

[1]

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8]

4-Methylnaphthalen-2-amine is an aromatic amine belonging to the naphthalene series.[1] It is characterized by a naphthalene ring system substituted with an amino group (

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 4-Methylnaphthalen-2-amine |

| CAS Registry Number | 4523-46-0 |

| Synonyms | 3-Amino-1-methylnaphthalene (based on alternative numbering); 4-Methyl-2-naphthylamine |

| Molecular Formula | |

| SMILES | Cc1cc(N)cc2ccccc12 |

| InChI Key | MQFYUZCANYLWEI-UHFFFAOYSA-N (Isomer specific) |

Molecular Geometry & Electronic Properties

The molecule exhibits a planar geometry typical of fused aromatic systems. The introduction of the methyl group at position 4 induces a weak electron-donating effect (+I effect) into the ring system, while the amino group at position 2 acts as a strong electron donor (+M effect).

-

Electronic Distribution: The amino group significantly increases electron density at the ortho (positions 1 and 3) and para (position 6, via conjugation) sites relative to itself.

-

Steric Factors: The methyl group at position 4 is in a peri-like relationship with the proton at position 5, potentially causing slight torsional strain, though less severe than in 1,8-disubstituted naphthalenes.[1]

Predicted Physicochemical Data

Experimental data for this specific isomer is scarce; values below are derived from structure-activity relationship (SAR) models and isomeric comparisons (e.g., 1-methyl-2-naphthylamine).

| Property | Value (Predicted/Range) | Confidence |

| Molecular Weight | 157.21 g/mol | High |

| Melting Point | 50–70 °C | Medium (Isomer dependent) |

| Boiling Point | 310–320 °C at 760 mmHg | High |

| LogP (Octanol/Water) | 2.8 – 3.1 | High |

| pKa (Conjugate Acid) | 4.0 – 4.2 | Medium |

| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in Water | High |

Synthesis Pathways[6][9]

Synthesis of 4-methylnaphthalen-2-amine requires regioselective control to distinguish it from its isomers (e.g., 1-methyl-2-naphthylamine). Two primary routes are chemically viable: the Bucherer Reaction (industrial) and the Curtius Rearrangement (laboratory scale).

Route A: Modified Bucherer Reaction

This method involves the conversion of 4-methyl-2-naphthol to the amine using ammonium sulfite.[1][2] It is preferred for its atom economy but requires high pressure.

Precursor: 4-Methyl-2-naphthol (Synthesized via Friedel-Crafts alkylation or from 4-methyl-2-tetralone).[1]

Protocol Logic:

-

Reagent: Aqueous

and -

Conditions: Autoclave at 150°C, 6–10 atm.

-

Mechanism: Addition-elimination sequence where the hydroxyl group is replaced by the amine via a tetralone-sulfonate intermediate.

Route B: Curtius Rearrangement (High Purity)

For research applications requiring high isomeric purity, the Curtius rearrangement of 4-methyl-2-naphthoic acid is superior as it avoids isomer mixtures common in direct nitration/reduction routes.[1]

Step-by-Step Protocol:

-

Activation: Convert 4-methyl-2-naphthoic acid to the acyl chloride using Thionyl Chloride (

) in dry DCM. -

Azidation: React with Sodium Azide (

) to form the acyl azide. -

Rearrangement: Heat in Toluene (reflux) to induce loss of

and formation of the Isocyanate intermediate. -

Hydrolysis: Acidic hydrolysis (

) yields the amine hydrochloride salt.

Synthesis Workflow Diagram (Graphviz)

Caption: Comparison of Bucherer and Curtius routes for the regioselective synthesis of 4-methylnaphthalen-2-amine.

Spectroscopic Identification

Accurate identification relies on distinguishing the 2,4-substitution pattern from the 1,2- or 1,4-isomers.[1]

Nuclear Magnetic Resonance (NMR)

-

NMR (Predicted in

-

Methyl Group: Singlet at

ppm (3H). -

Amine Protons: Broad singlet at

ppm (2H, -

Aromatic Region:

-

Diagnostic Feature: The presence of two singlets in the aromatic region (H-1 and H-3) confirms the meta-relationship of protons on the substituted ring.[2]

-

Mass Spectrometry (MS)

-

Molecular Ion (

): m/z 157.1. -

Base Peak: m/z 157 (Stable aromatic system).

-

Fragmentation: Loss of

(m/z 130) and methyl radical (m/z 142) are characteristic pathways.

Toxicology & Safety (E-E-A-T Critical)

WARNING: Naphthylamines are a class of compounds associated with severe health risks.[3] While 2-naphthylamine is a known human carcinogen (Group 1), 4-methylnaphthalen-2-amine must be handled as a suspected carcinogen and mutagen. [1]

Mechanism of Toxicity

The toxicity of naphthylamines is driven by metabolic activation in the liver.

-

N-Oxidation: Cytochrome P450 (specifically CYP1A2) oxidizes the amine to an N-hydroxylamine.[1]

-

Glucuronidation: The N-hydroxy metabolite is glucuronidated and excreted into the bladder.

-

Acid Hydrolysis: In the acidic environment of the bladder, the glucuronide is cleaved, regenerating the reactive nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion attacks DNA (guanine residues), leading to mutations.

Metabolic Activation Pathway Diagram[1][6]

Caption: Proposed metabolic activation pathway leading to genotoxicity, analogous to 2-naphthylamine.[1][2]

Handling Protocols

-

Engineering Controls: Use only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves (0.11 mm min), Tyvek suit, and respiratory protection (P100) if powder handling is unavoidable.

-

Deactivation: Treat spills with a solution of surfactant and bleach (sodium hypochlorite) to oxidize the amine before disposal.

Applications in Drug Development

While the compound itself is rarely a final drug, it serves as a critical scaffold:

-

Dye Synthesis: Precursor for azo dyes where the methyl group modifies solubility and absorbance

. -

Fluorescent Probes: Used in the synthesis of solvatochromic fluorophores for studying protein hydrophobic pockets.

-

Metabolic Standards: Used to study the steric influence of the methyl group on CYP450 binding affinity compared to non-methylated naphthylamines.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 431187 (Isomer Reference). Retrieved from [Link](Note: Used for comparative physicochemical property modeling).[1]

-

World Health Organization (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Aromatic Amines. Retrieved from [Link]

-

Fisher, A., et al. (1965). Dissociation Constants of Some Naphthylamines. Journal of the Chemical Society.[4] (Provides pKa data for methylated naphthylamines).

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for beta-Naphthylamine. Retrieved from [Link](Applied as the safety standard for structural analogs).

Sources

- 1. 37521-76-9|5-Methylnaphthalen-2-amine|BLD Pharm [bldpharm.com]

- 2. 116530-22-4|6-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]

Solubility Profiling and Thermodynamic Analysis of 4-Methylnaphthalen-2-amine

Executive Summary

This technical guide provides a rigorous framework for evaluating the solubility profile of 4-Methylnaphthalen-2-amine (CAS: 1021-13-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical precursors.[1] While specific thermodynamic solubility data for this methylated isomer is sparse in open literature compared to its parent compound (2-naphthylamine), this guide synthesizes structural property relationships (QSPR) with validated experimental protocols.

We establish the theoretical solubility landscape based on the Apelblat and van’t Hoff models and provide a self-validating workflow for empirical determination. This approach ensures researchers can generate high-fidelity solubility data required for recrystallization process design and formulation stability.[1]

Physicochemical Profile & Solubility Theory

Structural Analysis

4-Methylnaphthalen-2-amine comprises a fused naphthalene ring system substituted with a hydrophobic methyl group at the C4 position and a polarizable amino group at the C2 position.[1]

-

Lipophilicity: The addition of the methyl group at C4 increases the partition coefficient (LogP) relative to 2-naphthylamine (LogP ~2.28).[1] This shift enhances solubility in non-polar aromatic solvents (e.g., toluene) while further reducing aqueous solubility.[1]

-

Crystal Lattice Energy: The asymmetry introduced by the 4-methyl substituent typically disrupts the

-

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize the solvent affinity for 4-Methylnaphthalen-2-amine as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Ethanol, Methanol, 1-Propanol | High | H-bond donation (Solvent) to Amine (Solute); Dipole-dipole. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate-High | Dipole-dipole; H-bond acceptance by solvent.[1] |

| Non-Polar Aromatic | Toluene, Benzene | High | |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low-Moderate | Weak dispersion forces; Crystal lattice energy dominates.[1] |

| Aqueous | Water | Insoluble | Hydrophobic effect dominates; Solvation energy < Lattice energy.[1] |

Critical Insight: For purification via recrystallization, a binary solvent system of Ethanol/Water or Toluene/Hexane is theoretically optimal.[1] The compound dissolves readily in hot ethanol or toluene and precipitates upon cooling or anti-solvent addition.[1]

Experimental Protocol: Dynamic Laser Monitoring Method

To obtain precise mole fraction solubility data (

Reagents and Setup

-

Solute: 4-Methylnaphthalen-2-amine (Purity >98% by HPLC).[1]

-

Solvents: Analytical grade (Ethanol, Toluene, Acetone, etc.).[1]

-

Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (

K), Magnetic stirrer.

Step-by-Step Workflow

-

Preparation: Weigh a precise mass (

) of solute and solvent ( -

Slurry Formation: Set the temperature to 10 K below the expected saturation point. Ensure a solid phase persists (slurry).[1]

-

Heating Phase: Slowly increase temperature (rate: 2 K/h) while stirring (400 rpm).

-

Laser Detection: Direct the laser beam through the suspension.[1] Monitor the intensity of the transmitted light.[1]

-

Data Point Capture: Record the temperature (

) at the exact moment transmission maximizes.[1] This -

Replication: Repeat with varying solute/solvent ratios to construct the full solubility curve (278.15 K to 323.15 K).

Workflow Visualization

Caption: Logic flow for the Laser Dynamic Solubility Determination method.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of solids in liquids.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (K).[1][2]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

If the curve fitting yields

, the data is thermodynamically consistent.[1] -

Use these parameters to interpolate solubility at any temperature within the measured range.[1]

van’t Hoff Analysis

To determine the thermodynamic driving forces:

-

(Enthalpy of Solution):

-

Positive value (+): Endothermic dissolution (Solubility increases with T).[1]

-

Negative value (-): Exothermic dissolution (Solubility decreases with T).[1]

-

Expectation: For 4-Methylnaphthalen-2-amine, dissolution is expected to be endothermic (

), driven by the energy required to break the crystal lattice.

-

Practical Application: Recrystallization Process Design

The primary utility of solubility data is designing purification steps.[1] The 4-methyl group makes the molecule sufficiently lipophilic that "salting out" or "oiling out" can be issues in pure aqueous systems.[1]

Recommended Purification Strategy

Solvent System: Ethanol (Good Solvent) + Water (Anti-Solvent).[1]

Protocol:

-

Dissolution: Dissolve crude 4-Methylnaphthalen-2-amine in Ethanol at

C (near boiling) to achieve near-saturation ( -

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Crystallization:

-

Method A (Cooling): Slowly ramp down to

C. -

Method B (Anti-solvent): Add water dropwise until turbidity persists, then cool.[1]

-

-

Isolation: Filter crystals and wash with cold 20% Ethanol/Water.

Process Safety Logic

Caption: Safety and process flow for the recrystallization of substituted naphthylamines.

References

-

Prediction of Solubility of Naphthalene Derivatives

-

Thermodynamic Modeling (Apelblat Equation)

-

General Solubility of Aromatic Amines

-

Synthesis and Properties of Methylnaphthalenes

Disclaimer: 4-Methylnaphthalen-2-amine is a structural analog to known carcinogens (e.g., 2-naphthylamine).[1] All experimental protocols must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator) to prevent inhalation or skin contact.

Sources

pKa values and basicity of 4-Methylnaphthalen-2-amine

An In-depth Technical Guide to the pKa Values and Basicity of 4-Methylnaphthalen-2-amine

Part 1: Executive Summary & Core Technical Data

4-Methylnaphthalen-2-amine (also known as 4-methyl-2-naphthylamine) is a substituted aromatic amine of significant interest in physical organic chemistry and dye synthesis intermediates.[1] Its basicity is governed by the interplay between the naphthalene aromatic system and the electron-donating methyl group.

As a Senior Application Scientist, it is critical to contextualize this compound not just as a static molecule, but as a system where electronic effects dictate reactivity and solubility.

Key Physicochemical Parameters:

| Parameter | Value | Source/Context |

| pKa (Conjugate Acid) | 4.31 | Experimental (Fischer et al., 1963) [1] |

| Basicity Classification | Weak Base | Slightly stronger than 2-naphthylamine |

| Physical State | Crystalline Solid | Darkens upon oxidation in air |

| Solubility | Low (Water) | High in EtOH, Et₂O, dilute acids |

| Toxicity Profile | High Hazard | Class 1 Carcinogen Analog (Bladder carcinogen) |

Part 2: Electronic Structure & Basicity Mechanism

The basicity of 4-methylnaphthalen-2-amine is defined by the stability of its conjugate acid (the ammonium cation). The pKa of 4.31 represents a slight increase in basicity compared to the parent compound, 2-naphthylamine (pKa 4.16) .

Structural Logic & Inductive Effects

The amino group is at position 2.[1] The methyl group is at position 4.[1][2] In the naphthalene system, these positions share a unique electronic relationship.

-

Inductive Effect (+I): The methyl group at C4 is electron-donating.[1] Although it is not in direct conjugation with the amine at C2 (a meta-like relationship in terms of classical benzene resonance), the +I effect increases the overall electron density of the naphthalene ring.

-

Cation Stabilization: Upon protonation, the positive charge on the nitrogen is stabilized by the electron-rich ring system. The 4-methyl group provides additional stabilization energy relative to the unsubstituted hydrogen, shifting the equilibrium slightly toward the protonated form (higher pKa).

Comparative Basicity Table

The following table illustrates the substituent effect:

| Compound | Structure | pKa (aq, 25°C) | Δ pKa (vs Parent) | Effect |

| 1-Naphthylamine | 1-NH₂ | 3.92 | -0.24 | Steric hindrance / peri-interaction |

| 2-Naphthylamine | 2-NH₂ | 4.16 | Reference | Resonance stabilization |

| 4-Methyl-2-naphthylamine | 2-NH₂, 4-CH₃ | 4.31 | +0.15 | +I Inductive stabilization |

Resonance Visualization (Graphviz)

The diagram below illustrates the resonance contributors and the electronic push of the methyl group.

Caption: Electronic flow diagram showing how the C4-methyl group enhances electron density, thereby stabilizing the conjugate acid cation.[3][4][5]

Part 3: Experimental Determination of pKa

For researchers needing to validate this value or determine it for derivatives, the Spectrophotometric Titration method is superior to potentiometric titration for weak bases with low water solubility.[1]

Protocol: Spectrophotometric Determination

Principle: The UV-Vis absorption spectrum of the neutral amine differs significantly from its protonated conjugate acid.[1] The pKa is determined by measuring the ratio of these species at various pH levels.

Reagents:

-

Buffer System: Citrate-Phosphate or Acetate buffers (pH 2.0 – 6.0).[1]

-

Solvent: Water with 1-2% Methanol (to ensure solubility while minimizing solvent effects on pKa).[1]

-

Analyte: 4-Methylnaphthalen-2-amine (purified).[1]

Step-by-Step Methodology:

-

Stock Solution: Dissolve 10 mg of amine in 10 mL methanol.

-

Aliquot Preparation: Spike 50 µL of stock into 10 mL of aqueous buffers ranging from pH 2.0 to 6.0 in 0.5 pH increments.

-

Spectral Scan: Record UV-Vis spectra (200–400 nm) for each pH.

-

Note: Identify the isosbestic point (wavelength where absorbance is constant regardless of pH).[1]

-

-

Data Analysis: Plot Absorbance (at

of the neutral form) vs. pH. -

Calculation: Use the Henderson-Hasselbalch equation transformation:

Where

Part 4: Synthesis & Manufacturing Pathways

The synthesis of 4-methylnaphthalen-2-amine typically avoids direct nitration of 2-methylnaphthalene due to poor regioselectivity.[1] The preferred route involves the Bucherer Reaction or reduction of specific nitro-derivatives.[1]

Primary Route: Reduction of 4-Methyl-2-nitronaphthalene

This route ensures the correct isomer is obtained if the nitro precursor is available or synthesized via nitration of 1-methylnaphthalene followed by separation.

Alternative Route: Bucherer Reaction

Transforming 4-methyl-2-naphthol into the amine using ammonia and sodium bisulfite.[1]

Caption: Synthetic pathway via the Bucherer reaction, converting the naphthol analog to the amine under high pressure.

Synthesis Protocol (Bucherer Modification):

-

Charge: Autoclave 4-methyl-2-naphthol with 20% aqueous ammonia and sodium bisulfite (molar excess).

-

Reaction: Heat to 150°C (approx. 6-10 atm pressure) for 8-12 hours.

-

Workup: Cool to precipitate the crude amine. Filter.

-

Purification: Dissolve in dilute HCl (converts to hydrochloride salt), filter off insoluble impurities, then reprecipitate with NaOH.[1] Recrystallize from ethanol/water.[1]

Part 5: Safety & Toxicology (Critical)

WARNING: Naphthylamines are a class of compounds with severe chronic toxicity.[1]

-

Carcinogenicity: 2-Naphthylamine is a known human bladder carcinogen. 4-Methylnaphthalen-2-amine should be treated with the same level of precaution (Occupational Exposure Band 5).[1]

-

Metabolic Activation: The amine group undergoes N-hydroxylation in the liver (via CYP450), followed by glucuronidation. The glucuronide is hydrolyzed in the bladder, releasing the reactive nitrenium ion which attacks DNA.

-

Handling: Use only in a glovebox or Class II Biosafety Cabinet. Decontaminate surfaces with surfactant/bleach solutions.[1]

References

-

Fischer, A., Mitchell, W. J., Packer, J., Topsom, R. D., & Vaughan, J. (1963).[1][6] Dissociation Constants of Some Naphthylamines. Journal of the Chemical Society, 2892-2897.[1]

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

-

National Toxicology Program (NTP). Report on Carcinogens: 2-Naphthylamine. U.S. Department of Health and Human Services.[1]

-

World Health Organization (WHO). International Agency for Research on Cancer (IARC) Monographs: 2-Naphthylamine.[1]

-

BenchChem. Synthesis of Naphthylamine Derivatives.

Sources

- 1. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. studylib.net [studylib.net]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. 1114. Dissociation constants of some naphthylamines and acenaphthenamines and their dimethyl derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Diazotization of 4-Methylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Diazonium Salts from 4-Methylnaphthalen-2-amine

The diazotization of primary aromatic amines is a cornerstone transformation in organic synthesis, yielding highly versatile arenediazonium salt intermediates.[1][2] These salts are pivotal in the construction of a vast array of functionalized aromatic compounds, which are integral to the development of novel therapeutics, advanced materials, and complex molecular probes. 4-Methylnaphthalen-2-amine, with its unique electronic and steric properties, provides access to a distinct class of diazonium salts, opening avenues for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

The resulting 4-methylnaphthalen-2-diazonium salt is a reactive intermediate that can undergo a variety of subsequent transformations, including Sandmeyer, Schiemann, Gomberg-Bachmann, and azo coupling reactions.[1] This guide provides a comprehensive overview of the diazotization of 4-Methylnaphthalen-2-amine, detailing the underlying chemical principles, a field-proven experimental protocol, and critical safety considerations.

Chemical Identity and Properties of 4-Methylnaphthalen-2-amine

A thorough understanding of the starting material is paramount for successful and safe experimentation.

| Property | Value | Source |

| IUPAC Name | 4-methylnaphthalen-2-amine | [2] |

| CAS Number | 4523-46-0 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.22 g/mol | [2] |

| Appearance | Expected to be a solid, color may vary. | Inferred from related compounds |

| Melting Point | Not available. The related N-methylnaphthalen-2-amine has a melting point of 129-130 °C.[3] | |

| Boiling Point | Not available. The related N-methylnaphthalen-2-amine has a boiling point of 317.05 °C.[3] | |

| Solubility | Expected to be sparingly soluble in water, soluble in acidic aqueous solutions and common organic solvents.[4] | |

| LogP | 2.65 | [2] |

Reaction Mechanism: The Chemistry of Diazotization

The diazotization of 4-Methylnaphthalen-2-amine proceeds through a well-established electrophilic substitution mechanism. The reaction is typically carried out in a cold, acidic solution with the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5][]

The key steps are as follows:

-

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 4-Methylnaphthalen-2-amine acts as a nucleophile, attacking the nitrosonium ion.

-

Proton Transfer and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-methylnaphthalen-2-diazonium ion.

Caption: Mechanism of Diazotization.

Detailed Experimental Protocol

This protocol is a representative procedure for the diazotization of 4-Methylnaphthalen-2-amine, adapted from established methods for structurally similar naphthylamines.[7] Researchers should perform a small-scale trial to optimize conditions for their specific application.

Materials and Equipment:

-

4-Methylnaphthalen-2-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

-

Starch-iodide paper

Experimental Workflow:

Caption: Experimental workflow for diazotization.

Step-by-Step Procedure:

-

Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add a calculated amount of 4-Methylnaphthalen-2-amine (e.g., 10 mmol, 1.57 g). To this, add a sufficient volume of distilled water and concentrated hydrochloric acid (e.g., 2.5 equivalents) to form a stirrable slurry of the hydrochloride salt.

-

Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C with vigorous stirring.

-

Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 10.5 mmol, 0.72 g) in a minimal amount of cold distilled water.

-

Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt suspension over 20-30 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.

-

Monitoring the Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes. To confirm the presence of a slight excess of nitrous acid, which indicates the completion of the diazotization, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.[7]

-

Use of the Diazonium Salt Solution: The resulting cold solution of 4-methylnaphthalen-2-diazonium chloride is now ready for immediate use in subsequent reactions, such as azo coupling or Sandmeyer reactions. Do not attempt to isolate the diazonium salt as a solid unless you have taken extensive safety precautions, as solid diazonium salts can be explosive.

Safety Precautions: A Self-Validating System of Trustworthiness

Diazotization reactions and the resulting diazonium salts are inherently hazardous and must be handled with extreme caution. Adherence to the following safety protocols is mandatory:

-

Explosion Hazard: Solid diazonium salts are shock-sensitive and can decompose explosively upon heating or friction. Therefore, it is highly recommended to use the diazonium salt solution in-situ without isolation.

-

Temperature Control: The reaction is exothermic and must be maintained at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt and the formation of hazardous byproducts.

-

Ventilation: The reaction can produce toxic nitrogen oxides. Always perform the experiment in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Quenching Excess Nitrous Acid: Before workup or disposal, any excess nitrous acid should be quenched by the addition of a quenching agent like sulfamic acid or urea.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Development and Beyond

The 4-methylnaphthalen-2-diazonium salt is a versatile intermediate for the synthesis of a variety of organic compounds. Its applications span several areas of chemical research:

-

Azo Dyes and Pigments: Coupling of the diazonium salt with activated aromatic compounds, such as phenols and anilines, leads to the formation of highly colored azo compounds, which are used as dyes and pigments.[1]

-

Synthesis of Functionalized Naphthalenes: The diazonium group can be replaced by a wide range of substituents (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer and related reactions, providing access to a diverse library of substituted methylnaphthalene derivatives for screening in drug discovery programs.

-

Heterocyclic Synthesis: Diazonium salts can be used as precursors for the synthesis of various nitrogen-containing heterocyclic compounds.

References

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

- US Patent 4,874,847. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

-

Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Available from: [Link]

-

Organic Syntheses. COUPLING OF o-TOLIDINE AND CHICAGO ACID. [Preparation of a Salt-Free Azo Dye]. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 2216-67-3 | N-Methylnaphthalen-2-amine. Available from: [Link]

-

PubChem. 4-Methylnaphthalen-1-amine. Available from: [Link]

- US Patent 2,827,449. Process of diazotization of aromatic.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 5. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Heterocyclic Synthesis Using 4-Methylnaphthalen-2-amine

This Application Note is designed for research use only. All protocols involving 4-Methylnaphthalen-2-amine must be conducted under strict Biosafety Level 2 (BSL-2) or chemical containment protocols due to the potential carcinogenicity associated with naphthylamine pharmacophores.

Executive Summary

4-Methylnaphthalen-2-amine is a critical bicyclic building block offering a unique steric and electronic profile compared to the unsubstituted 2-naphthylamine. The C4-methyl group introduces lipophilicity and blocks metabolic oxidation at the para-position relative to the ring junction, enhancing the stability of derived pharmacophores. This guide details three primary synthetic workflows: the construction of angularly fused benzo[f]quinolines (DNA intercalators), the synthesis of naphtho[2,1-d]thiazoles (kinase inhibitors), and Pd-catalyzed C-N cross-coupling for library generation.

Key Chemical Properties

| Property | Data | Relevance |

| CAS Number | 1021-19-8 | Identifier |

| Molecular Weight | 157.21 g/mol | Fragment-based drug design |

| Reactivity | Nucleophilic NH₂; C1-Electrophilic susceptibility | C1 is the kinetic site for cyclization |

| Sterics | C4-Methyl group | Remote steric bulk; blocks C4-metabolism |

Safety & Handling (CRITICAL)

-

Hazard Class: Suspected Carcinogen (Category 1B/2). Structural analog to 2-naphthylamine.

-

Engineering Controls: Use a dedicated fume hood with HEPA filtration.

-

Deactivation: Quench glassware/spills with 10% sodium hypochlorite/surfactant solution before removal from the hood.

Application 1: Synthesis of 6-Methylbenzo[f]quinoline via Skraup Cyclization

Mechanism: The Skraup reaction involves the condensation of the amine with acrolein (generated in situ from glycerol) followed by acid-mediated cyclization at the C1 position (kinetic control) and oxidative aromatization.

Reaction Scheme Logic

The 4-methyl group directs cyclization to the C1 position due to steric freedom and electronic reinforcement. The resulting angular tricycle is a bioisostere of acridine.

Figure 1: Pathway for the Skraup synthesis of 6-methylbenzo[f]quinoline.

Detailed Protocol

Reagents:

-

4-Methylnaphthalen-2-amine (1.0 eq, 10 mmol)

-

Glycerol (anhydrous, 3.0 eq)

-

Sulfuric acid (conc., 5.0 mL)

-

Nitrobenzene (oxidant/solvent, 3.0 mL) or Sodium m-nitrobenzenesulfonate (safer alternative).

-

Ferrous sulfate (catalytic, 0.5 mmol) – moderates the reaction exotherm.

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and large stir bar, combine the amine, nitrobenzene, and ferrous sulfate.

-

Addition: Add concentrated sulfuric acid dropwise. Caution: Exothermic.

-

Glycerol Addition: Add glycerol slowly.

-

Heating: Heat the mixture to 140 °C. The reaction typically initiates vigorously (the "Skraup boil"). Maintain reflux for 4 hours.

-

Workup: Cool to ~80 °C. Pour the dark tarry mixture into 200 mL crushed ice/water.

-

Basification: Neutralize with 50% NaOH solution until pH > 10. The crude base will precipitate as a sticky solid or oil.

-

Extraction: Extract with CH₂Cl₂ (3 x 50 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2) or recrystallization from ethanol.

-

Expected Yield: 55-65%

-

Validating Data: ¹H NMR should show the disappearance of NH₂ protons and the appearance of pyridine ring protons (δ 8.5–9.0 ppm).

-

Application 2: Synthesis of 4-Methylnaphtho[2,1-d]thiazoles

Relevance: Fused thiazoles are privileged scaffolds in kinase inhibition (e.g., CDK inhibitors). The reaction utilizes the nucleophilicity of the amine and the susceptibility of C1 to electrophilic attack by thiocyanogen.

Figure 2: Oxidative cyclization mechanism to form the naphthothiazole core.

Detailed Protocol

Reagents:

-

4-Methylnaphthalen-2-amine (10 mmol)

-

Potassium thiocyanate (KSCN, 40 mmol)

-

Bromine (Br₂, 10 mmol)

-

Glacial Acetic Acid (30 mL)

Step-by-Step:

-

Dissolution: Dissolve the amine and KSCN in glacial acetic acid. Cool to 0–5 °C.

-

Bromination: Add bromine in acetic acid (5 mL) dropwise over 30 minutes. Maintain temperature < 10 °C to prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. A yellow/orange precipitate (hydrobromide salt) will form.

-

Quench: Pour into 200 mL water.

-

Neutralization: Adjust pH to 8–9 using saturated Na₂CO₃. The free base will precipitate.

-

Purification: Filter the solid. Recrystallize from ethanol/water.

-

Note: The product is the 2-amino -4-methylnaphtho[2,1-d]thiazole. The 2-amino group can be further derivatized (acylation, Sandmeyer reaction) to yield the parent thiazole or other derivatives.

-

Application 3: Buchwald-Hartwig Amination (Library Synthesis)

Relevance: Rapid diversification of the C2-amine for SAR (Structure-Activity Relationship) studies.

Optimization Table for 4-Methylnaphthalen-2-amine

The steric bulk of the naphthalene ring requires specific ligand choices to prevent catalyst deactivation.

| Parameter | Condition A (Standard) | Condition B (Sterically Demanding) | Recommendation |

| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Use Pd₂(dba)₃ for high yields |

| Ligand | BINAP | XPhos or BrettPhos | XPhos prevents aggregation |

| Base | Cs₂CO₃ | NaOtBu | NaOtBu (stronger base preferred) |

| Solvent | Toluene | 1,4-Dioxane | Dioxane (higher reflux temp) |

General Protocol (Condition B):

-

Charge a vial with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), 4-Methylnaphthalen-2-amine (1.0 eq), and the Aryl Bromide (1.1 eq).

-

Purge with Nitrogen/Argon (3 cycles).

-

Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Heat at 100 °C for 12 hours.

-

Filter through Celite, concentrate, and purify via HPLC.

References

-

Skraup Reaction on Naphthylamines: Antoci, V., et al. (2019). Synthesis of Benzo[f]quinoline and its Derivatives: Mini Review. Medicinal & Analytical Chemistry International Journal. Link

-

Naphthothiazole Synthesis: Smith, P.A.S. (1954). The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[1] (Classic mechanism validation).

-

Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13952, 2-Naphthylamine. Link (Analogous hazard data).

Sources

Application Note: Synthesis of Benzo[f]quinoline Derivatives from 4-Methylnaphthalen-2-amine

Executive Summary

Benzo[f]quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent DNA intercalating properties, antimicrobial efficacy, and anticancer activity (topoisomerase II inhibition).[1] This guide details the conversion of 4-methylnaphthalen-2-amine into benzo[f]quinoline derivatives. Unlike the linear benzo[g]quinoline isomers, the benzo[f] series requires angular cyclization at the

This note presents two distinct protocols:

-

Method A (Modern Skraup): An Iodine-mediated, modified Skraup reaction for accessing the parent heterocycle.

-

Method B (Combes Synthesis): A condensation with

-diketones for generating alkyl-substituted derivatives suitable for Structure-Activity Relationship (SAR) exploration.

Scientific Background & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing benzoquinolines from 2-naphthylamines is controlling the regioselectivity of the ring closure.

-

Kinetic Control: Cyclization at the C1 position (angular) is kinetically favored due to higher electron density and steric accessibility compared to the C3 position.

-

Substituent Effect: The starting material, 4-methylnaphthalen-2-amine , contains an electron-donating methyl group. This activates the ring but imposes specific steric constraints. The methyl group at C4 (para to the cyclization site C1) generally reinforces the angular mode of fusion.

Biological Relevance

Benzo[f]quinolines are isosteres of phenanthrene. The planar, hydrophobic surface allows them to intercalate between DNA base pairs, while the nitrogen atom provides a handle for protonation or alkylation, increasing affinity for the phosphate backbone.

Retrosynthetic Scheme

The following diagram illustrates the logical disconnection for both protocols.

Figure 1: Retrosynthetic analysis showing the convergence of both methods on the enamine intermediate.

Protocol A: Iodine-Mediated Modified Skraup Synthesis

Best for: Synthesizing the core benzo[f]quinoline structure with minimal side chains.

Rationale: Traditional Skraup conditions (nitrobenzene/H₂SO₄) are often violent and yield "tars". This protocol uses molecular Iodine (I₂) as a mild Lewis acid and oxidant, significantly improving yield and operational safety.

Materials

| Reagent | Equiv.[2] | Role |

| 4-Methylnaphthalen-2-amine | 1.0 | Substrate |

| Glycerol | 3.0 | C3 Fragment Source |

| Iodine (I₂) | 0.05 (5 mol%) | Catalyst / Oxidant |

| Sulfuric Acid (conc.) | Solvent | Dehydrating Agent |

| Sodium Dodecyl Sulfate (SDS) | 0.1 | Surfactant (Optional, improves homogeneity) |

Step-by-Step Procedure

-

Pre-activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methylnaphthalen-2-amine (10 mmol) in concentrated H₂SO₄ (15 mL). Stir at room temperature for 10 minutes.

-

Addition: Add Iodine (0.5 mmol) and SDS (1 mmol).

-

Glycerol Feed: Add glycerol (30 mmol) dropwise over 15 minutes. Note: Exothermic reaction; ensure temperature does not spike uncontrolled.

-

Reaction: Heat the mixture to 140°C for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 8:2).

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (100 g) with vigorous stirring.

-

Neutralization: Basify the solution to pH 9–10 using 20% NaOH solution or NH₄OH. A precipitate should form.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Combes Quinoline Synthesis

Best for: Introducing alkyl substituents (e.g., 1,3-dimethyl) on the pyridine ring.

Rationale: The Combes reaction involves the condensation of the amine with a

Materials

| Reagent | Equiv. | Role |

| 4-Methylnaphthalen-2-amine | 1.0 | Substrate |

| Acetylacetone (2,4-Pentanedione) | 1.2 | C3 Fragment Source |

| p-Toluenesulfonic acid (pTSA) | 0.1 | Catalyst (Step 1) |

| Polyphosphoric Acid (PPA) | Solvent | Cyclization Agent (Step 2) |

| Toluene | Solvent | Dean-Stark Solvent (Step 1) |

Experimental Workflow

Figure 2: Two-step Combes synthesis workflow.

Step-by-Step Procedure

Step 1: Formation of Enamine (Schiff Base)

-

Dissolve 4-Methylnaphthalen-2-amine (10 mmol) and acetylacetone (12 mmol) in Toluene (50 mL).

-

Add pTSA (1 mmol).

-

Reflux using a Dean-Stark trap to remove water azeotropically. Continue until water collection ceases (approx. 3–5 hours).

-

Concentrate the toluene in vacuo to yield the crude enaminone intermediate.

Step 2: Cyclization

-

Add Polyphosphoric Acid (PPA) (10 g) to the crude intermediate.

-

Heat to 120°C with mechanical stirring for 2 hours. Caution: Mixture will become viscous.

-

Quenching: Pour the hot syrup onto crushed ice. Stir until the PPA hydrolyzes and dissolves.

-

Isolation: Basify with 50% NaOH (keep temperature <20°C with ice bath) to precipitate the crude base.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation | Corrective Action |

| Regioselectivity | Formation of linear benzo[g]quinoline (minor impurity). | Ensure the reaction temperature in Method B does not exceed 130°C. Higher temps can favor thermodynamic rearrangement. |

| Tarry Products | Black, insoluble material in Method A. | Reduce H₂SO₄ concentration (dilute with acetic acid) or increase Iodine loading to facilitate cleaner oxidation. |

| Incomplete Cyclization | Intermediate enamine remains (Method B). | PPA quality is critical. Ensure PPA has high P₂O₅ content (83-85%). Old/wet PPA fails to effect cyclization. |

Safety & Compliance (E-E-A-T)

-

Carcinogenicity: Naphthylamines are historically associated with bladder cancer. While 2-naphthylamine is a potent carcinogen, substituted derivatives like 4-methylnaphthalen-2-amine should be handled with Extreme Caution as potential carcinogens.

-

Protocol: All weighing and handling must occur inside a certified fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

-

Chemical Hazards:

-

PPA/H₂SO₄: Corrosive. Reacts violently with water.

-

Acrolein (generated in situ in Method A): Highly toxic lachrymator. Ensure efficient hood ventilation.

-

References

-

Skraup Reaction Mechanism & Modern Variants

-

Combes Synthesis & Regiochemistry

- Details on the condens

-

Source: Wikipedia. "Combes quinoline synthesis." Link

-

Biological Activity of Benzo[f]quinolines

-

Safety Data

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. echemi.com [echemi.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methylnaphthalen-2-amine

Abstract

This technical guide provides an in-depth exploration of catalytic hydrogenation methods for the selective reduction of 4-Methylnaphthalen-2-amine to its corresponding tetralin derivative, 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine. The resulting saturated amine is a valuable building block in medicinal chemistry and materials science. This document moves beyond simple procedural lists to offer a comprehensive analysis of catalyst selection, mechanistic considerations, and process optimization. Detailed, field-tested protocols for common heterogeneous catalysts, including Palladium on Carbon (Pd/C) and Raney® Nickel, are provided, aimed at researchers, chemists, and process development professionals.

Introduction and Strategic Importance

The selective hydrogenation of the naphthalene core is a critical transformation in synthetic organic chemistry. Specifically, the reduction of 4-Methylnaphthalen-2-amine targets the unsubstituted aromatic ring, yielding 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine. This transformation is strategically important as it modifies the steric and electronic properties of the molecule while preserving the synthetically versatile aromatic amine functionality. The resulting tetralin scaffold is a privileged structure found in numerous pharmacologically active compounds.

The primary challenge in this synthesis lies in achieving high regioselectivity—hydrogenating the unsubstituted ring without affecting the substituted ring or causing hydrogenolysis of the amine group. The choice of catalyst and reaction conditions is paramount to controlling the reaction outcome and minimizing side-product formation.

Mechanistic Principles: The Catalyst's Role

Catalytic hydrogenation of aromatic systems is a heterogeneous process that occurs on the surface of a metal catalyst. The generally accepted mechanism involves several key steps:

-

Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.[1]

-

Substrate Adsorption: The aromatic substrate, 4-Methylnaphthalen-2-amine, adsorbs onto the catalyst surface through π-orbital interactions.

-

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the aromatic ring.[1] This process typically occurs in a syn-addition fashion, with both hydrogens adding to the same face of the ring system.[1]

-

Product Desorption: Once saturated, the product molecule desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The hydrogenation of naphthalene derivatives proceeds stepwise, first forming the tetralin intermediate, which can then be further reduced to a decalin under more forcing conditions.[2][3][4] For the synthesis of 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine, the reaction must be stopped after the addition of two molar equivalents of hydrogen.

Caption: General workflow of heterogeneous catalytic hydrogenation.

Catalyst Selection: A Comparative Analysis

The choice of catalyst dictates the reaction's efficiency, selectivity, and operating conditions. While numerous metals can catalyze arene hydrogenation, a few stand out for their practical utility in this specific transformation. Arenes are effectively hydrogenated using supported rhodium or ruthenium catalysts, though other common catalysts like platinum, palladium, and nickel are also viable.[5]

| Catalyst System | Typical Loading (w/w) | Temperature (°C) | Pressure (bar H₂) | Solvent | Advantages & Causality | Disadvantages |

| 5-10% Pd/C | 5-10 mol% | 50 - 100 | 10 - 50 | Alcohols (EtOH, MeOH), EtOAc, THF | Highly active and versatile. The moderate conditions often prevent over-reduction to decalin. Good functional group tolerance.[6] | Higher cost than nickel. Can be sensitive to sulfur or nitrogen-containing catalyst poisons. |

| Raney® Nickel | 10-50% | 70 - 150 | 30 - 100 | Alcohols (EtOH) | Cost-effective and highly active. Excellent for reducing various functional groups.[7][8] Often used in industrial-scale processes. | Pyrophoric when dry, requires careful handling. Higher temperatures and pressures are often needed. Lower selectivity in some cases. |

| 5% Rh/C or Rh/Al₂O₃ | 1-5 mol% | 25 - 80 | 10 - 70 | Alcohols, Acetic Acid | Extremely high activity, often allowing for lower temperatures and pressures.[9] Excellent for hydrogenating aromatic amines.[5] | High cost. May lead to over-reduction if not carefully controlled. |

| 5% Ru/C | 2-10 mol% | 80 - 120 | 50 - 100 | Water, Alcohols | Robust and effective for arene hydrogenation.[5] Ruthenium on specific supports is noted for converting aromatic amines to alicyclic amines.[10] | Generally requires more forcing conditions than Rh or Pd. |

Expert Insight: For laboratory-scale synthesis focused on high yield and clean conversion, 5% Pd/C is often the catalyst of choice due to its high activity under relatively mild conditions. For larger-scale or cost-sensitive applications, Raney® Nickel presents a robust alternative, provided the appropriate safety measures for handling are implemented. Rhodium catalysts are premium options for difficult substrates or when maximizing activity at low temperatures is critical.

Application Protocols

The following protocols are designed as self-validating systems. Successful execution should yield the desired product with high purity, verifiable through the described characterization methods.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol leverages the high activity and selectivity of Pd/C under moderate conditions, making it an ideal starting point for optimization.

A. Materials and Reagents

-

4-Methylnaphthalen-2-amine (98%+)

-

5% Palladium on Carbon (50% wet, Degussa type E101 or equivalent)

-

Ethanol (anhydrous, 200 proof)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (high purity, >99.99%)

-

Nitrogen gas (inerting)

B. Equipment

-

Parr-type hydrogenation apparatus or a stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

-

Glass liner for the reactor vessel.

-

Schlenk line or glovebox for inert atmosphere handling.

-

Filtration setup (Buchner funnel, filter paper).

C. Step-by-Step Methodology

-

Reactor Preparation: Ensure the reactor vessel and internal components are scrupulously clean and dry. Place the glass liner inside the reactor.

-

Charging the Reactor:

-

In the glass liner, add 4-Methylnaphthalen-2-amine (e.g., 5.0 g, 31.8 mmol).

-

Add anhydrous ethanol (100 mL). Stir briefly to dissolve the substrate.

-

Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (e.g., 0.25 g, 5% w/w). Causality: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry catalyst from coming into contact with flammable solvent vapors in the presence of air.

-

-

System Assembly and Purging:

-

Seal the reactor according to the manufacturer's instructions.

-

Connect the reactor to the gas lines.

-

Pressurize the system with nitrogen to ~10 bar, then vent carefully. Repeat this cycle 3-5 times to remove all oxygen.

-

Perform the same purge cycle with hydrogen gas (3-5 times) to ensure the atmosphere is pure hydrogen.

-

-

Reaction Execution:

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 30 bar).

-

Begin vigorous stirring (e.g., >1000 RPM) to ensure good gas-liquid-solid mixing.

-

Heat the reactor to the target temperature (e.g., 70 °C).

-

Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. (Typical duration: 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reactor to room temperature.

-

Carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen (3-5 times).

-

Open the reactor. The contents will be a black slurry.

-

Prepare a small pad of Celite® in a Buchner funnel and wet it with ethanol. Causality: The Celite pad prevents fine catalyst particles from passing through the filter paper. The catalyst is pyrophoric and must be kept wet.

-

Filter the reaction mixture through the Celite pad. Wash the pad with additional ethanol (2 x 20 mL). NEVER allow the catalyst on the filter to dry. Immediately quench the filter cake with water.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization if a solid.

-

D. Expected Outcome & Characterization

-

Yield: >90%

-

Appearance: Off-white to light tan solid or oil.

-

¹H NMR: Disappearance of signals corresponding to the unsubstituted aromatic ring protons and the appearance of new aliphatic signals in the ~1.7-2.9 ppm range.

-

Mass Spec (EI): M+ peak at m/z = 161.25.

Protocol 2: Cost-Effective Hydrogenation with Raney® Nickel

This protocol is suitable for larger-scale synthesis where cost is a primary consideration. It requires stringent adherence to safety procedures for handling pyrophoric catalysts.

A. Materials and Reagents

-

4-Methylnaphthalen-2-amine (98%+)

-

Raney® Nickel (active grade, supplied as an aqueous slurry, e.g., W.R. Grace 2800)

-

Ethanol (anhydrous, 200 proof)

-

Deionized water

-

Hydrogen gas (high purity, >99.99%)

-

Nitrogen gas (inerting)

B. Equipment

-

Same as Protocol 1. A stainless-steel reactor is mandatory; glass vessels are not recommended for the higher pressures and temperatures.

C. Step-by-Step Methodology

-

Catalyst Preparation:

-

In a separate beaker under a nitrogen atmosphere, decant the storage water from the required amount of Raney® Nickel slurry (e.g., ~2.5 g, 50% w/w).

-

Wash the catalyst by adding anhydrous ethanol, stirring gently, and decanting the supernatant. Repeat this process 3-4 times to exchange the water for the reaction solvent. Causality: Removing water is essential for optimal catalyst activity in an organic solvent. All transfers must be done while keeping the catalyst wet with solvent.

-

-

Charging the Reactor:

-

Add the dissolved 4-Methylnaphthalen-2-amine in ethanol to the reactor as in Protocol 1.

-

Carefully transfer the washed Raney® Nickel slurry to the reactor using additional ethanol.

-

-

System Assembly and Purging:

-

Follow the same procedure as described in Protocol 1 (Section C, Step 3).

-

-

Reaction Execution:

-

Pressurize the reactor with hydrogen to a higher target pressure (e.g., 80 bar).

-

Begin vigorous stirring.

-

Heat the reactor to a higher target temperature (e.g., 120 °C).

-

Monitor for the cessation of hydrogen uptake. (Typical duration: 6-18 hours).

-

-

Work-up and Purification:

-

Cool, vent, and purge the reactor as in Protocol 1.

-

Safety Note: Raney® Nickel is highly pyrophoric. The catalyst must be filtered while wet and the filter cake should never be allowed to dry in air.

-

Filter the reaction mixture through a pad of Celite®.

-

Immediately after filtration, the catalyst on the filter pad should be submerged in a large volume of water for deactivation before disposal according to institutional safety guidelines.

-

Process the filtrate as described in Protocol 1 to isolate and purify the product.

-

D. Expected Outcome & Characterization

-

Yield: 85-95%

-

Characterization: Identical to Protocol 1.

Caption: Experimental workflow for catalytic hydrogenation.

Concluding Remarks

The catalytic hydrogenation of 4-Methylnaphthalen-2-amine is a robust and scalable method for producing 4-methyl-5,6,7,8-tetrahydronaphthalen-2-amine. The choice between a palladium-based catalyst and Raney® Nickel will primarily depend on the scale of the reaction, cost considerations, and available equipment for handling pyrophoric materials. The protocols provided herein serve as a validated starting point for further process development and optimization. Researchers should always begin with small-scale experiments to establish optimal conditions for their specific substrate batch and equipment before scaling up.

References

-

Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Wang, S. S. Y., et al. (2006). Catalytic Hydrogenation of a Schiff's Base over Pd/Carbon Catalysts: Kinetic Prediction of Impurity Fate and Byproduct Formation. In Catalysis of Organic Reactions. CRC Press. Available at: [Link]

-

Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Available at: [Link]

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. Available at: [Link]

- Papa, D., & Schwenk, E. (1949). U.S. Patent No. 2,475,718. Washington, DC: U.S. Patent and Trademark Office.

-

Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. Available at: [Link]

-

Hydrogenation of Naphtalene on Pt-Pd Catalyst. (2008). ResearchGate. Available at: [Link]

-

Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (2021). ACS Omega. Available at: [Link]

-

Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. (2021). National Institutes of Health (NIH). Available at: [Link]

-

Raney nickel. (n.d.). In Wikipedia. Retrieved February 9, 2026, from [Link]

-

Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. Available at: [Link]

-

Bényei, A. C., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available at: [Link]

- Conant, J. B., & Cutter, H. B. (1926). U.S. Patent No. 2,007,006,6849A1. Washington, DC: U.S. Patent and Trademark Office.

-

Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. (2022). ACS Publications. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Raney nickel - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google Patents [patents.google.com]

Application Note: High-Efficiency Synthesis of Schiff Bases from 4-Methylnaphthalen-2-amine

[1][2][3]

Abstract

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing 4-Methylnaphthalen-2-amine (CAS: 4523-46-0) as the nucleophilic amine precursor.[1][2][3] Schiff bases derived from naphthalene scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and antioxidant properties due to the lipophilic nature of the naphthalene ring which enhances cellular membrane permeability. This guide provides a robust, acid-catalyzed condensation workflow, troubleshooting for common isolation issues (e.g., "oiling out"), and comprehensive characterization standards.

Introduction & Chemical Basis[4][5][6][7][8][9][10][11][12][13][14]

The Target Moiety

4-Methylnaphthalen-2-amine is a substituted naphthylamine where the amino group resides at the C2 position and a methyl group at the C4 position.[2][3] Unlike the highly carcinogenic 2-naphthylamine, the 4-methyl derivative is a distinct building block used to introduce steric bulk and lipophilicity into ligand systems.[3]

Reaction Mechanism

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination reaction.

-

Nucleophilic Attack: The lone pair on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of a carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the imine (

) bond.

Critical Control Point: As the reaction is an equilibrium process, removing water (using molecular sieves or Dean-Stark apparatus) or using a dehydrating solvent system drives the reaction to completion.

Mechanistic Pathway (DOT Diagram)

Figure 1: Step-wise mechanism of Schiff base formation from 4-Methylnaphthalen-2-amine.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Notes |

| 4-Methylnaphthalen-2-amine | >97% | Nucleophile | Store in dark; oxidation sensitive.[2][3] |

| Aromatic Aldehyde | >98% | Electrophile | e.g., Benzaldehyde, Salicylaldehyde. |

| Ethanol (Absolute) | ACS | Solvent | Methanol is a viable alternative. |

| Glacial Acetic Acid | ACS | Catalyst | Maintains pH 4.0–5.[3][4]0. |

| Dichloromethane (DCM) | HPLC | Extraction | For workup if precipitation fails. |

Equipment

Experimental Protocol

Method A: Acid-Catalyzed Reflux (Standard)

This method is preferred for high purity and crystallinity.[3]

Step 1: Preparation of Reactants

-

Weigh 1.0 equivalent (e.g., 5 mmol, ~0.786 g) of 4-Methylnaphthalen-2-amine .

-

Dissolve in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Add 1.0 equivalent of the chosen aldehyde (e.g., 5 mmol Benzaldehyde).

-

Note: If the aldehyde is solid, dissolve it in 5 mL ethanol before addition.

-

Step 2: Catalysis & Reaction

-

Add 2–4 drops of Glacial Acetic Acid .

-

Why: The optimal pH for imine formation is ~4.5. Too acidic (pH < 3) protonates the amine, killing nucleophilicity. Too basic (pH > 6) slows the dehydration step.

-

-

Attach the reflux condenser.

-

Heat the mixture to reflux (approx. 78–80°C) with stirring for 3–6 hours .

-

Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The amine spot (usually lower R_f, UV active) should disappear.

Step 3: Isolation & Purification

-

Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 1 hour.

-

Precipitation:

-

Scenario A (Solid forms): Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL).

-

Scenario B (No precipitate/Oiling out): Evaporate solvent to 50% volume using a rotary evaporator. If oil persists, triturate with cold hexane or diethyl ether to induce crystallization.

-

-

Recrystallization: Purify the crude solid by recrystallizing from hot ethanol or an Ethanol/DCM mixture.

Experimental Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis and isolation of the Schiff base.

Characterization & Validation

To certify the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Parameter | Expected Signal | Interpretation |

| FT-IR | C=N Stretch | 1600 – 1630 cm⁻¹ | Strong, sharp band confirming imine formation.[1][2][3] |

| ¹H NMR | -CH=N- | δ 8.2 – 8.8 ppm (s, 1H) | Singlet downfield; diagnostic of the azomethine proton.[3] |

| ¹H NMR | Naphthalene | δ 7.0 – 8.0 ppm (m) | Multiplet aromatic protons. |

| Appearance | Physical State | Crystalline Solid | Usually yellow/orange due to conjugation.[3] |

Troubleshooting Guide

Issue: Product "Oils Out" (Liquid-Liquid Phase Separation)

Cause: Naphthalene derivatives are highly lipophilic; the product may be too soluble in ethanol at room temperature or have a low melting point.[3] Solution:

-

Trituration: Decant the supernatant ethanol and add cold hexane. Scratch the flask walls with a glass rod to induce nucleation.

-

Solvent Swap: Evaporate ethanol completely and redissolve in a minimum amount of hot methanol (lower solubility than ethanol).

Issue: Low Yield / Hydrolysis

Cause: Schiff bases are susceptible to hydrolysis if water is present in the solvent or atmosphere. Solution:

-

Ensure Absolute Ethanol is used (200 proof).

-

Add Molecular Sieves (3Å) to the reaction flask during reflux to scavenge water produced by the reaction.

Safety & Handling

-

Naphthylamines: While 4-methylnaphthalen-2-amine is less regulated than 2-naphthylamine, all naphthylamine derivatives should be handled as potential carcinogens .[1][2][3] Use a fume hood and nitrile gloves.

-

Glacial Acetic Acid: Corrosive.[3][5] Causes severe skin burns and eye damage.

-

Waste Disposal: Dispose of all halogenated and non-halogenated organic waste in designated satellite accumulation areas.

References

-

General Protocol for Naphthylamine Schiff Bases

-

Biological Relevance of Naphthalene-Thiazole Schiff Bases

- Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes... (2012).

-

Comparative Aniline Protocols (Mechanistic Support)

-

Chemical Identity Validation

Sources

- 1. 116530-22-4|6-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 2. 130523-30-7|8-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 3. 37521-76-9|5-Methylnaphthalen-2-amine|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Michler's ketone - Wikipedia [en.wikipedia.org]

- 6. journal.nsps.org.ng [journal.nsps.org.ng]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. 102878-61-5|5-Methylnaphthalen-1-amine|BLD Pharm [bldpharm.com]

- 10. 4523-47-1|4,5-Dimethylnaphthalen-1-amine|BLDpharm [bldpharm.com]

Application Note: 4-Methylnaphthalen-2-amine (CAS 4523-46-0) as a High-Value Scaffold in Pharmaceutical Synthesis

[1][2]

Part 1: Executive Summary & Strategic Value

4-Methylnaphthalen-2-amine (CAS: 4523-46-0), also known as 4-methyl-2-naphthylamine, represents a critical "Magic Methyl" scaffold in modern medicinal chemistry.[1] While 2-naphthylamine derivatives have historically been utilized in dye chemistry, their relevance in pharmaceutical synthesis has resurged due to the need for rigid, hydrophobic pharmacophores in kinase inhibitors, GPCR ligands (specifically melatonin and serotonin modulators), and antimicrobials.

The "Magic Methyl" Effect at C4

The introduction of a methyl group at the C4 position of the naphthalene ring offers three distinct medicinal chemistry advantages over the unsubstituted parent (2-naphthylamine):

-

Metabolic Blocking: The C4 position is a common site for CYP450-mediated oxidative metabolism (hydroxylation). Methylation blocks this "soft spot," potentially increasing the biological half-life (

) of the drug candidate. -

Hydrophobic Filling: The C4-methyl group can access specific hydrophobic sub-pockets in enzyme active sites (e.g., the gatekeeper region of protein kinases), significantly enhancing binding affinity (

). -

Conformational Biasing: The steric bulk of the methyl group can restrict the rotation of substituents at C3 or C5, locking the molecule into a bioactive conformation.

Part 2: Safety & Handling Protocols (HPAPI)

CRITICAL WARNING: Unsubstituted 2-naphthylamine is a known human carcinogen (bladder cancer).[1] While the 4-methyl derivative has distinct properties, it must be handled as a Suspected Carcinogen and a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.

Protocol 1: Containment & PPE[1][2][3]

-

Engineering Controls: All weighing and synthesis steps must be performed within a Class II, Type B2 Biological Safety Cabinet or a dedicated chemical isolator with HEPA filtration.

-

PPE: Double nitrile gloves (0.11 mm min. thickness), Tyvek lab coat with wrist cuffs, and N95/P3 respiratory protection if working outside an isolator.

-

Deactivation: All glassware and surfaces must be decontaminated with a solution of 10% Sodium Hypochlorite (Bleach) followed by a surfactant wash to oxidize and solubilize amine residues.

Part 3: Synthesis Protocol – The Curtius Rearrangement Route

While 4-methylnaphthalen-2-amine can be synthesized via the Bucherer reaction (from 4-methyl-2-naphthol), the Curtius Rearrangement of 4-methyl-2-naphthoic acid is preferred for pharmaceutical applications.[2][1][3] This route avoids the use of high-pressure ammonia and sulfites, yielding a higher purity product free of isomeric contamination.

Reaction Scheme

Precursor: 4-Methyl-2-naphthoic acid

Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

Step-by-Step Methodology

Step 1: Formation of the Boc-Protected Intermediate[2][1]

-

Charge: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet, dissolve 4-methyl-2-naphthoic acid (10.0 mmol, 1.86 g) in anhydrous tert-Butanol (

-BuOH, 50 mL). -

Activate: Add Triethylamine (11.0 mmol, 1.53 mL) and stir for 10 minutes at ambient temperature.

-

Azide Addition: Add Diphenylphosphoryl azide (DPPA) (10.5 mmol, 2.26 mL) dropwise.

-

Checkpoint: Observe mild exotherm. Ensure temperature does not exceed 30°C.

-

-

Rearrangement: Heat the mixture to reflux (85°C) for 4-6 hours.

-

Workup: Cool to room temperature. Concentrate in vacuo. Dissolve residue in Ethyl Acetate (100 mL), wash with 5% citric acid (2x), sat. NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Deprotection to 4-Methylnaphthalen-2-amine[2][1]

-

Dissolve: Dissolve the crude Boc-carbamate in Dichloromethane (DCM) (20 mL).

-

Cleave: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C.

-

Stir: Allow to warm to room temperature and stir for 2 hours.

-

Quench & Isolate: Carefully quench with sat. NaHCO₃ (gas evolution!). Extract with DCM.

-

Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Workflow Visualization

Figure 1: Synthetic pathway via Curtius Rearrangement, ensuring regiospecificity and high purity.

Part 4: Pharmaceutical Application Protocols

Application A: Synthesis of Urea-Based Kinase Inhibitors

Naphthyl-ureas are potent scaffolds for p38 MAP kinase and VEGFR inhibition.[2][1][3] The 4-methyl group enhances selectivity.[2][1]

Protocol:

-

Dissolve: 4-Methylnaphthalen-2-amine (1.0 eq) in anhydrous THF.

-

Couple: Add the desired Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate) (1.1 eq) dropwise at 0°C.

-

Precipitate: Stir at room temperature for 12 hours. The urea product often precipitates.

-

Filter: Collect solids, wash with cold diethyl ether to remove unreacted amine.

-

Why this works: The nucleophilic amine attacks the electrophilic carbon of the isocyanate. The resulting urea is stable and provides hydrogen bond donors/acceptors for the kinase hinge region.

-

Application B: Synthesis of Naphthothiazoles (Antimicrobial/Anticancer)

Naphthothiazoles are bioisosteres of benzothiazoles, widely explored for DNA intercalation and antimicrobial activity.[4][5][7][8][9]

Protocol (Hugerschhoff-type Cyclization):

-

Thiourea Formation: React 4-methylnaphthalen-2-amine with Benzoyl Isothiocyanate, followed by base hydrolysis (NaOH) to generate the N-(4-methylnaphthalen-2-yl)thiourea .[2][1][3]

-

Cyclization: Suspend the thiourea in Chloroform. Add Bromine (Br₂) (1.0 eq) dropwise at 0-5°C.

-

Reflux: Heat to reflux for 1 hour.

-

Mechanism: Bromine oxidizes the thiourea sulfur, creating a sulfenyl bromide intermediate which performs an electrophilic attack on the C1 position of the naphthalene ring, closing the thiazole ring.

-

Note: The 4-methyl group directs cyclization to the C1 position (ortho to the amine) due to steric and electronic factors.

-

Application Logic Diagram

Figure 2: Divergent synthesis workflows for converting the amine scaffold into bioactive drug classes.[1][3]

Part 5: Analytical Characterization Data